molecular formula C13H21NO4 B1276854 Boc-alpha-allyl-DL-Pro-OH CAS No. 315234-49-2

Boc-alpha-allyl-DL-Pro-OH

Cat. No.: B1276854
CAS No.: 315234-49-2
M. Wt: 255.31 g/mol
InChI Key: ZTMLHNDSVVOEEH-UHFFFAOYSA-N
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Description

Boc-alpha-allyl-DL-Pro-OH is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Boc-alpha-allyl-DL-Pro-OH is involved in various biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s Boc (tert-butoxycarbonyl) protecting group is essential for preventing unwanted reactions during peptide synthesis. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing the stability and conformation of the resulting peptides .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, the compound may affect the phosphorylation status of proteins, thereby altering gene expression and cellular metabolism. In some cell types, this compound has been observed to impact cell proliferation and differentiation, highlighting its potential role in cellular function and development .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit proteases by binding to their active sites, preventing substrate cleavage. Conversely, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and gene expression, which may be attributed to its gradual breakdown and interaction with cellular components .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit minimal or beneficial effects on cellular function and metabolism. Higher dosages can lead to toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage range induces significant changes in cellular and physiological responses. These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to amino acid and peptide metabolism. The compound interacts with enzymes such as aminopeptidases and carboxypeptidases, which facilitate its incorporation into peptides and proteins. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its bioavailability and activity. Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in protein synthesis and metabolic processes. These interactions can influence the compound’s efficacy and impact on cellular function .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMLHNDSVVOEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404818
Record name Boc-alpha-allyl-DL-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315234-49-2
Record name Boc-alpha-allyl-DL-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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